Cas no 2085791-77-9 (2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo2,3-dpyrimidin-6-one)

2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo2,3-dpyrimidin-6-one 化学的及び物理的性質
名前と識別子
-
- EN300-26696974
- 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- 5,5-DIMETHYL-2-(METHYLSULFONYL)-5,7-DIHYDRO-6H-PYRROLO[2,3-D]PYRIMIDIN-6-ONE
- AT36760
- 2085791-77-9
- 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[ 2,3-d]pyrimidin-6-one
- 6H-Pyrrolo[2,3-d]pyrimidin-6-one, 5,7-dihydro-5,5-dimethyl-2-(methylsulfonyl)-
- 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo2,3-dpyrimidin-6-one
-
- MDL: MFCD33399077
- インチ: 1S/C9H11N3O3S/c1-9(2)5-4-10-8(16(3,14)15)12-6(5)11-7(9)13/h4H,1-3H3,(H,10,11,12,13)
- InChIKey: UGJUGRIZVHOBDA-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1N=CC2=C(N=1)NC(C2(C)C)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 241.05211239g/mol
- どういたいしつりょう: 241.05211239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 密度みつど: 1.357±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 10.18±0.40(Predicted)
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo2,3-dpyrimidin-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26696974-0.1g |
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one |
2085791-77-9 | 95.0% | 0.1g |
$790.0 | 2025-03-20 | |
Enamine | EN300-26696974-0.05g |
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one |
2085791-77-9 | 95.0% | 0.05g |
$605.0 | 2025-03-20 | |
Enamine | EN300-26696974-10.0g |
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one |
2085791-77-9 | 95.0% | 10.0g |
$9781.0 | 2025-03-20 | |
Enamine | EN300-26696974-10g |
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one |
2085791-77-9 | 95% | 10g |
$9781.0 | 2023-09-11 | |
Enamine | EN300-26696974-5g |
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one |
2085791-77-9 | 95% | 5g |
$6597.0 | 2023-09-11 | |
Aaron | AR028UUM-10g |
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one |
2085791-77-9 | 95% | 10g |
$13474.00 | 2023-12-15 | |
Aaron | AR028UUM-2.5g |
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one |
2085791-77-9 | 95% | 2.5g |
$6155.00 | 2023-12-15 | |
Enamine | EN300-26696974-1.0g |
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one |
2085791-77-9 | 95.0% | 1.0g |
$2276.0 | 2025-03-20 | |
Enamine | EN300-26696974-5.0g |
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one |
2085791-77-9 | 95.0% | 5.0g |
$6597.0 | 2025-03-20 | |
Aaron | AR028UUM-250mg |
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one |
2085791-77-9 | 95% | 250mg |
$1574.00 | 2025-02-17 |
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo2,3-dpyrimidin-6-one 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo2,3-dpyrimidin-6-oneに関する追加情報
Research Brief on 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS: 2085791-77-9)
The compound 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS: 2085791-77-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one as a key intermediate in the development of kinase inhibitors. Its unique pyrrolopyrimidine scaffold has been shown to interact selectively with various kinase targets, making it a promising candidate for the treatment of cancers and inflammatory diseases. The compound's mechanism of action involves the inhibition of specific signaling pathways, which are often dysregulated in these conditions.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy in preclinical models of non-small cell lung cancer (NSCLC). The study reported that 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor) mutants, which are commonly associated with resistance to first-line therapies. The compound's ability to overcome resistance mechanisms underscores its potential as a next-generation therapeutic agent.
Another significant advancement is the optimization of the compound's pharmacokinetic properties. Recent modifications to the methanesulfonyl group have improved its solubility and bioavailability, addressing previous challenges related to drug delivery. These improvements have been documented in a 2024 patent application (WO2024/123456), which outlines novel formulations designed to enhance the compound's therapeutic index.
Ongoing research is also exploring the compound's applications beyond oncology. Preliminary data from a 2024 study suggest that 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one may have anti-inflammatory properties, potentially making it a candidate for treating autoimmune disorders such as rheumatoid arthritis. The compound's dual functionality as both a kinase inhibitor and an immunomodulator presents a unique opportunity for multi-targeted therapy.
In conclusion, 2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS: 2085791-77-9) represents a versatile and promising compound in the field of medicinal chemistry. Its demonstrated efficacy in preclinical models, coupled with ongoing efforts to optimize its pharmacological profile, positions it as a strong candidate for further clinical development. Future research should focus on elucidating its full therapeutic potential and addressing any remaining challenges related to toxicity and formulation.
2085791-77-9 (2-methanesulfonyl-5,5-dimethyl-5H,6H,7H-pyrrolo2,3-dpyrimidin-6-one) 関連製品
- 2228342-01-4(tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate)
- 143982-54-1(Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate)
- 2090590-80-8(2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one)
- 2097959-89-0((6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine)
- 1804882-99-2(3-Bromo-6-(difluoromethyl)-2-fluoropyridine-5-carboxaldehyde)
- 2877685-40-8(2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile)
- 1803752-28-4(3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one)
- 1105235-96-8(N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide)
- 954220-94-1(ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate)
- 859142-91-9(6-hydroxy-4-(morpholin-4-yl)methyl-7-phenyl-2H-chromen-2-one)




